2-FURYL(4-ISOPROPYLPIPERAZINO)METHANONE
Description
Structure
3D Structure
Properties
IUPAC Name |
furan-2-yl-(4-propan-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(2)13-5-7-14(8-6-13)12(15)11-4-3-9-16-11/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMGOTFVRYHLEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Furyl 4 Isopropylpiperazino Methanone
Retrosynthetic Analysis of the 2-Furyl(4-isopropylpiperazino)methanone Scaffold
A retrosynthetic analysis of this compound (I) identifies the central amide bond as the primary point for disconnection. This bond is formed between a 2-furoyl moiety and a 4-isopropylpiperazine ring system. This leads to two key precursor molecules: a furyl-containing precursor, such as 2-furancarboxylic acid or its activated derivatives (II), and 4-isopropylpiperazine (III).
The synthesis of these precursors can be further broken down. 2-Furancarboxylic acid (II) is commonly derived from the oxidation of furfural (B47365), a readily available platform chemical from biomass. researchgate.net The synthesis of 4-isopropylpiperazine (III) can be envisioned through two main pathways: the direct alkylation of piperazine (B1678402) with an isopropyl halide or the reductive amination of piperazine with acetone (B3395972).
Precursor Synthesis and Intermediate Derivatization
The successful synthesis of the target compound relies on the efficient preparation of its constituent precursors. This section details the established and potential synthetic routes for the furyl-containing starting materials and the substituted piperazine intermediate, as well as the strategies for their eventual coupling.
Synthesis of Furyl-Containing Precursors (e.g., 2-furancarboxylic acid, furfural derivatives)
2-Furancarboxylic acid is a primary precursor for the 2-furoyl fragment of the target molecule. It is commonly synthesized through the oxidation of furfural. One established method involves the Cannizzaro reaction, where furfural is treated with a concentrated base, leading to a disproportionation reaction that yields both 2-furancarboxylic acid and furfuryl alcohol. researchgate.net
Alternatively, furfural can be oxidized using various oxidizing agents. For instance, oxidation with potassium permanganate (B83412) or chromium-based reagents can produce 2-furancarboxylic acid, although these methods may generate significant waste. researchgate.net More environmentally benign methods are continually being developed, including catalytic oxidation processes. researchgate.net
Another approach involves the carboxylation of furan (B31954) derivatives. For example, 2-furoic acid can be carboxylated to form 2,5-furandicarboxylic acid (FDCA), highlighting the reactivity of the furan ring that can be harnessed for various derivatizations. cymitquimica.com While not a direct route to the target precursor, this illustrates the chemical versatility of furan-based compounds.
Synthesis of 4-Isopropylpiperazine and its Derivatives
The synthesis of 4-isopropylpiperazine, the second key precursor, can be achieved through several methods. cymitquimica.com
Reductive Amination: A common and efficient method is the reductive amination of piperazine with acetone. prepchem.comyoutube.com In this reaction, piperazine and acetone first form an enamine or iminium ion intermediate, which is then reduced in situ to the desired N-isopropylpiperazine. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are frequently used as the reducing agents due to their mildness and selectivity. prepchem.comyoutube.comnih.gov This one-pot procedure is often preferred due to its operational simplicity.
Direct Alkylation: Another route is the direct N-alkylation of piperazine with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane. ambeed.comresearchgate.net This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. A significant challenge with this method is controlling the selectivity, as dialkylation at both nitrogen atoms of the piperazine ring can occur, leading to the formation of 1,4-diisopropylpiperazine (B13951801) as a byproduct. To favor mono-alkylation, a large excess of piperazine is often used. researchgate.net
Using Protecting Groups: To circumvent the issue of dialkylation, a protecting group strategy can be employed. researchgate.net For instance, one of the nitrogen atoms of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc). The remaining free secondary amine can then be alkylated with an isopropyl halide. Subsequent removal of the Boc protecting group under acidic conditions yields the desired mono-substituted 4-isopropylpiperazine. researchgate.net
| Method | Reactants | Key Reagents/Conditions | Advantages | Disadvantages |
| Reductive Amination | Piperazine, Acetone | NaBH(OAc)₃ or NaBH₃CN | One-pot, good selectivity | Requires specific reducing agents |
| Direct Alkylation | Piperazine, Isopropyl Halide | Excess piperazine, base | Simple reagents | Risk of dialkylation |
| Protecting Group Strategy | Boc-piperazine, Isopropyl Halide | Base, then acid for deprotection | High selectivity for mono-alkylation | Multi-step process |
Methanone (B1245722) Formation Strategies (e.g., acylation reactions)
The final key step in the synthesis is the formation of the methanone (amide) bond between the 2-furoyl precursor and 4-isopropylpiperazine.
Acylation with Acyl Chlorides: A traditional and widely used method is the Schotten-Baumann reaction. prepchem.com This involves converting 2-furancarboxylic acid into its more reactive acyl chloride derivative, 2-furoyl chloride. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-furoyl chloride is then reacted with 4-isopropylpiperazine in the presence of a base, such as triethylamine (B128534) or pyridine, to yield the final product. prepchem.com
Peptide Coupling Reagents: A more modern and often milder approach involves the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing for direct reaction with the amine. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). prepchem.com These reactions are typically performed in aprotic solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) and often include an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. prepchem.com
Optimized Synthetic Pathways for this compound
Direct Coupling Methods
Recent advances in organic synthesis have led to the development of direct amidation methods that bypass the need for pre-activation of the carboxylic acid or the use of traditional coupling reagents. nih.govgoogle.comnih.gov
Boron-Mediated Amidation: One such method utilizes borate (B1201080) esters, like tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), as reagents to facilitate the direct coupling of carboxylic acids and amines. nih.gov These reactions are often operationally simple and can be purified through non-aqueous workups. nih.gov
Thioester Intermediates: Another green chemistry approach involves the formation of a thioester intermediate from the carboxylic acid. google.comnih.gov This can be achieved using reagents like dipyridyl dithiocarbonate (DPDTC). The thioester then reacts with the amine in a one-pot procedure to form the amide bond. This method avoids the use of traditional, often hazardous, coupling reagents and can sometimes be performed under neat (solvent-free) conditions. google.comnih.gov
These direct methods offer a more streamlined and potentially more sustainable route to this compound and related compounds.
Multi-step Reaction Sequences and Yield Optimization
A common synthetic route to this compound proceeds through a two-step sequence. The initial step involves the acylation of piperazine with 2-furoyl chloride. 2-Furoyl chloride itself can be prepared by reacting 2-furoic acid with a chlorinating agent like thionyl chloride. wikipedia.org
In the first step of the main sequence, piperazine is reacted with 2-furoyl chloride to produce 1-(2-furoyl)piperazine (B32637). prepchem.comgoogle.com This reaction is typically carried out in a suitable solvent. The second step involves the N-alkylation of 1-(2-furoyl)piperazine with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) to yield the final product, this compound. This N-alkylation is a common method for preparing N-substituted piperazine derivatives. nih.govnih.gov
Table 1: Illustrative Multi-step Synthesis of this compound
| Step | Reactant 1 | Reactant 2 | Product | Typical Conditions |
| 1 | Piperazine | 2-Furoyl chloride | 1-(2-Furoyl)piperazine | Reaction in a suitable solvent like chloroform (B151607). google.comprepchem.com |
| 2 | 1-(2-Furoyl)piperazine | Isopropyl halide | This compound | Reaction in a polar aprotic solvent such as DMF with a base. nih.gov |
Yield optimization is a critical aspect of multi-step synthesis. For reactions involving the formation of piperazine amides, several factors can be manipulated to enhance the yield. These include the stoichiometry of the reactants, reaction temperature, and the choice of solvent and base. For instance, in the N-alkylation step, the use of a non-nucleophilic base is crucial to prevent side reactions. The choice of the isopropyl halide can also influence the reaction rate and yield, with iodides generally being more reactive than bromides.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to pharmaceutical and fine chemical synthesis is of growing importance. These principles aim to reduce the environmental impact of chemical processes.
Sustainable Reaction Conditions and Solvent Selection
The selection of solvents is a key consideration in green chemistry. Traditional solvents for the synthesis of piperazine derivatives, such as chloroform and dimethylformamide (DMF), are effective but pose environmental and health concerns. nih.govprepchem.com Research into greener alternatives is ongoing. For similar chemical transformations, solvents derived from renewable resources are being explored. mdpi.com The ideal green solvent would be non-toxic, biodegradable, and recyclable, while still providing a suitable medium for the reaction to proceed efficiently.
Furthermore, minimizing energy consumption by conducting reactions at ambient temperature and pressure is a core tenet of green chemistry. This can be achieved through the use of highly reactive starting materials or efficient catalysts.
Catalyst Development for Enhanced Efficiency (e.g., solid acid catalysts)
Catalysis plays a pivotal role in enhancing the efficiency and sustainability of chemical syntheses. In the context of preparing this compound, catalytic methods can be envisioned for both the amide formation and N-alkylation steps.
While the direct acylation of piperazine with an acyl chloride is generally a high-yielding reaction that may not require catalysis, alternative routes starting from less reactive precursors could benefit from catalytic activation. For instance, the direct amidation of a carboxylic acid with a piperazine derivative is a more atom-economical approach that can be facilitated by catalysts.
Structural Elucidation and Conformational Analysis of 2 Furyl 4 Isopropylpiperazino Methanone
Advanced Spectroscopic Characterization Techniques
A combination of sophisticated spectroscopic methods has been utilized to piece together the molecular puzzle of 2-FURYL(4-ISOPROPYLPIPERAZINO)METHANONE, providing insights into its connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity of the furyl and piperazine (B1678402) moieties.
In ¹H NMR spectra of related furan-piperazine compounds, the protons of the furan (B31954) ring typically appear in the downfield region, often between δ 7.6–8.1 ppm. The protons associated with the piperazine ring and its isopropyl substituent are expected in the more upfield region, generally between δ 2.5–3.5 ppm. The specific chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of each proton.
While specific 2D-NMR data such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for this exact compound are not widely published, these techniques would be crucial for unambiguously assigning all proton and carbon signals and confirming the bonding network.
Table 1: Expected ¹H NMR Chemical Shift Ranges
| Protons | Expected Chemical Shift (ppm) |
|---|---|
| Furan Ring | 7.6 - 8.1 |
Table 2: Expected Key ¹³C NMR Signals
| Carbon Atom | Expected Chemical Shift Range (ppm) |
|---|---|
| Carbonyl (C=O) | Downfield region |
| Furan Ring Carbons | Characteristic aromatic/heteroaromatic region |
| Piperazine Ring Carbons | Aliphatic region |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) would be employed.
The molecular weight of the compound is a fundamental piece of data for its characterization. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For a related compound, a protonated molecule [M+H]⁺ was observed at m/z 277.2, which serves as a reference point for what might be expected.
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. Common fragmentation pathways for piperazine derivatives often involve cleavage of the bonds adjacent to the nitrogen atoms, leading to characteristic fragment ions. The analysis of these fragments helps to confirm the presence of the furan, piperazine, and isopropyl substructures.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the methanone (B1245722) group. This peak is typically observed in the range of 1650–1700 cm⁻¹.
Other characteristic absorption bands would include those for C-H stretching and bending vibrations of the furan ring and the aliphatic piperazine and isopropyl groups. The presence of C-O stretching vibrations from the furan ring would also be expected.
Table 3: Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| Carbonyl (C=O) Stretch | 1650 - 1700 |
| Aromatic C-H Stretch (Furan) | ~3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
UV-Visible Spectroscopy for Electronic Transitions
X-ray Crystallography for Solid-State Structure Determination
Crystal Growth and Quality Assessment
To perform an X-ray crystallographic analysis, a single crystal of high quality is required. The growth of suitable crystals of this compound would be the first critical step. This typically involves dissolving the purified compound in an appropriate solvent or solvent mixture and allowing the solvent to evaporate slowly, or cooling a saturated solution. The choice of solvent is crucial and is often determined empirically.
Once crystals are obtained, their quality must be assessed. This is usually done by examining them under a microscope for well-defined faces and the absence of cracks or other defects. A preliminary X-ray diffraction experiment can then be performed to evaluate the diffraction pattern. A good quality crystal will produce a sharp and well-resolved diffraction pattern, which is essential for a successful structure determination. To date, the crystal structure of this compound has not been reported in the publicly available literature, representing an area for future research.
Determination of Molecular Geometry and Bond Parameters
A definitive determination of molecular geometry, including specific bond lengths and angles, awaits experimental data from techniques like X-ray crystallography or microwave spectroscopy for this compound. In the absence of such data, no accurate table of bond parameters can be constructed.
Analysis of Intermolecular Interactions
A detailed analysis of intermolecular forces, such as potential hydrogen bonds (e.g., C-H···O), van der Waals forces, or π-stacking involving the furan ring, is dependent on knowledge of the crystal packing arrangement. Without crystallographic data, a conclusive description of these interactions is not possible.
Conformational Preferences in the Crystalline State
The conformation of the piperazine ring (typically a chair conformation) and the rotational orientation of the furan and isopropyl groups in the solid state are currently unknown. These conformational preferences are influenced by the balance of intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice, which remains uncharacterized.
Computational and Theoretical Investigations of 2 Furyl 4 Isopropylpiperazino Methanone
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These methods are essential for understanding molecular stability, reactivity, and spectroscopic properties.
Molecular Dynamics Simulations and Conformational Sampling
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.govpsu.edudpi-proceedings.com
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
The exploration of how the chemical structure of a compound influences its biological activity is fundamental to medicinal chemistry. For novel compounds like 2-furyl(4-isopropylpiperazino)methanone, understanding these relationships is key to designing more potent and selective molecules.
Ligand-Based SAR Analysis of Derivatives and Analogues
Ligand-based Structure-Activity Relationship (SAR) studies investigate how modifications to a molecule's structure affect its interaction with a biological target. In the absence of direct studies on this compound, we can infer potential SAR from research on analogous arylpiperazine derivatives.
A key aspect of SAR is the substitution pattern on the aromatic ring. In the case of this compound, the furan (B31954) ring is a bioisosteric replacement for a phenyl ring, a common scaffold in many biologically active compounds. The electron-rich nature of the furan ring compared to a benzene ring can influence electrostatic interactions with a target protein.
SAR studies on related phenylpiperazine derivatives have shown that the nature and position of substituents on the aryl ring are critical for biological activity. For instance, in a series of phenyl(piperazin-1-yl)methanone inhibitors of monoacylglycerol lipase (B570770) (MAGL), modifications to the phenyl ring were explored to optimize activity. While the specific substitutions on the furan ring of the target compound are not defined beyond the 2-position linkage, hypothetical modifications at other positions of the furan ring would likely modulate activity.
The isopropyl group on the piperazine (B1678402) ring also plays a significant role. This bulky, hydrophobic group will influence the compound's conformational flexibility and its ability to fit into a binding pocket. SAR studies on similar structures often explore the impact of varying the size and lipophilicity of this substituent. For example, replacing the isopropyl group with smaller alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties would likely alter the compound's activity and selectivity profile.
A hypothetical SAR analysis for derivatives of this compound is presented below, based on common observations in medicinal chemistry:
| Modification | Position | Rationale for Potential Activity Change |
| Substitution on the furan ring | 3, 4, or 5-position | Introduction of electron-withdrawing or donating groups could alter the electronic properties of the ring, affecting interactions with the target. |
| Replacement of the isopropyl group | 4-position of piperazine | Varying the size and hydrophobicity of this group can impact the fit within the receptor's binding pocket and modulate solubility. |
| Modification of the methanone (B1245722) linker | - | Altering the linker could change the distance and orientation between the furan and piperazine moieties, affecting how the molecule spans a binding site. |
Development of Predictive QSAR Models based on Structural Descriptors
Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or physicochemical properties of a set of compounds with their biological activities. researchgate.net These models are valuable for predicting the activity of novel compounds and for guiding the design of more potent analogues. nih.gov
The development of a predictive QSAR model for a series of compounds related to this compound would involve several key steps:
Data Set Compilation: A series of analogues would need to be synthesized and their biological activities determined.
Descriptor Calculation: For each compound, a variety of molecular descriptors would be calculated. These can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices.
3D Descriptors: Molecular shape indices, solvent-accessible surface area.
Physicochemical Properties: LogP (lipophilicity), polar surface area (PSA).
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to create a mathematical equation linking the descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
For a hypothetical QSAR model of this compound analogues, the following descriptors might be significant:
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | Influences electrostatic interactions with the target. |
| Steric | Molar Refractivity | Relates to the volume of the molecule and its fit in the binding site. |
| Hydrophobic | LogP | Affects the compound's ability to cross cell membranes and interact with hydrophobic pockets in the receptor. |
| Topological | Wiener Index | Describes the branching and connectivity of the molecule. |
A well-validated QSAR model could then be used to predict the activity of unsynthesized derivatives, prioritizing the synthesis of the most promising candidates.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling and virtual screening are powerful computational tools for identifying novel, biologically active molecules from large chemical databases.
Ligand-Based Pharmacophore Model Generation
A ligand-based pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. This model is generated by aligning a set of known active compounds and identifying their common structural features.
For this compound and its analogues, a ligand-based pharmacophore model would likely include the following features:
Hydrogen Bond Acceptor: The oxygen atom of the furan ring and the carbonyl oxygen of the methanone group.
Hydrophobic Feature: The isopropyl group on the piperazine ring and the furan ring itself.
Positive Ionizable Feature: The nitrogen atom of the piperazine ring, which is likely to be protonated at physiological pH.
The relative spatial arrangement of these features would be crucial for biological activity.
Structure-Based Pharmacophore Model Generation from Receptor Interactions
If the three-dimensional structure of the biological target is known, a structure-based pharmacophore model can be generated. This model is derived from the key interactions observed between the receptor and a bound ligand.
For example, in studies of phenyl(piperazin-1-yl)methanone derivatives, the binding mode within the active site of the target protein reveals important interactions. nih.gov A structure-based pharmacophore for a similar target interacting with this compound might include:
A hydrogen bond acceptor feature corresponding to a hydrogen bond donor residue in the active site that interacts with the carbonyl oxygen.
A hydrophobic feature that maps to a hydrophobic pocket occupied by the isopropyl group.
An aromatic feature representing a pi-pi stacking interaction with an aromatic amino acid residue in the active site.
Virtual Screening Methodologies for Identifying Related Molecular Frameworks
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov Both ligand-based and structure-based pharmacophore models can be used as 3D queries for virtual screening.
The process typically involves:
Database Preparation: A large database of commercially available or synthetically accessible compounds is prepared in a 3D format.
Pharmacophore-Based Filtering: The pharmacophore model is used to rapidly screen the database, retaining only those molecules that contain the required chemical features in the correct spatial arrangement.
Molecular Docking: The hits from the pharmacophore screen are then subjected to molecular docking, which predicts the binding orientation and affinity of each compound within the target's active site.
Hit Selection and Experimental Validation: The top-scoring compounds from docking are visually inspected and prioritized for acquisition or synthesis and subsequent biological testing.
In a study on phenyl(piperazin-1-yl)methanone derivatives, a virtual screening protocol successfully identified a novel inhibitor from a large chemical database. nih.gov A similar approach using a pharmacophore model derived from this compound could be employed to discover new compounds with related molecular frameworks and potentially similar biological activities.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding drug-receptor interactions. In the context of this compound, molecular docking studies can elucidate its potential binding affinity and interaction patterns with various hypothetical biological targets, such as enzymes and receptors. While specific docking studies on this compound are not extensively documented in publicly available literature, the methodologies and findings from closely related 2-furyl piperazino methanone derivatives can provide a framework for understanding its potential molecular interactions.
The protocol for conducting molecular docking studies of this compound with hypothetical molecular targets would generally follow a standardized workflow. This process involves the preparation of both the ligand (the compound of interest) and the receptor (the biological target), followed by the docking simulation using specialized software.
Ligand and Protein Preparation:
The initial step involves the three-dimensional (3D) modeling of this compound. This is typically achieved using molecular modeling software where the structure is built and then its energy is minimized to obtain a stable conformation. A common force field used for energy minimization is the Merck Molecular Force Field 94x (MMFF94X).
For the hypothetical molecular targets, such as enzymes or receptors, their 3D structures are often obtained from protein databases like the Protein Data Bank (PDB). Before docking, the protein structure needs to be prepared. This preparation usually involves removing any existing ligands, water molecules, and co-factors from the binding site, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
Docking Software and Parameters:
A variety of software packages are available for molecular docking, with MOE (Molecular Operating Environment) being a commonly used tool for studies on related furan-piperazine derivatives. In a typical docking protocol using MOE-Dock, the prepared ligand is docked into the defined binding pocket of the prepared protein. The program then explores various possible conformations of the ligand within the binding site and scores them based on their binding affinity. Default parameters of the docking program are often used to predict the bioactive conformations. To ensure the validity of the docking protocol, a re-docking procedure is sometimes employed, where a known co-crystallized ligand is extracted and re-docked into the binding site to see if the software can reproduce the experimental binding pose.
| Step | Description | Software/Method Example |
| 1. Ligand Preparation | 3D modeling and energy minimization of this compound. | MOE Build, MMFF94X force field |
| 2. Protein Preparation | Retrieval of protein structure from a database and preparation for docking. | Protein Data Bank (PDB), MOE |
| 3. Docking Simulation | Docking of the prepared ligand into the binding site of the prepared protein. | MOE-Dock |
| 4. Scoring and Analysis | Scoring of the docked poses to predict binding affinity and analysis of interactions. | MOE scoring functions |
Following the docking simulation, the resulting docked poses of this compound are analyzed to understand its binding mode and to generate an interaction fingerprint. This analysis provides insights into the specific molecular interactions that stabilize the ligand-protein complex.
Binding Mode Analysis:
The analysis of the binding mode involves visualizing the docked conformation of the ligand within the active site of the receptor. This visualization helps in identifying key amino acid residues that are in close proximity to the ligand. For instance, in studies of similar 2-furyl piperazino methanone derivatives, specific interactions with amino acid residues in the binding pockets of enzymes like acetylcholinesterase (AChE) have been observed.
Interaction Fingerprints:
The interaction fingerprint is a detailed summary of the types of interactions between the ligand and the protein. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and pi-pi stacking (arene-arene interactions). For example, a related compound, 2-furyl(4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-1-piperazinyl)methanone, was found to bind deeply within the binding pocket of AChE, forming a crucial interaction with the amino acid residue Asp211 through a metal ion and an arene-arene interaction with Trp300. scielo.br Another derivative, 2-furyl(4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-1-piperazinyl)methanone, showed a strong side-chain donor interaction between its sulfonyl oxygen and the amino acid Lys125, as well as an arene-arene interaction with Tyr126. scielo.br
Based on the structure of this compound, it can be hypothesized that the furan ring could participate in arene-arene interactions with aromatic amino acid residues like tryptophan or tyrosine in a receptor's binding site. The nitrogen atoms of the piperazine ring could act as hydrogen bond acceptors, while the carbonyl group could also participate in hydrogen bonding. The isopropyl group would likely engage in hydrophobic interactions within a nonpolar pocket of the binding site.
A hypothetical interaction fingerprint for this compound with a target enzyme is presented in the table below, based on the interactions observed for analogous compounds.
| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Amino Acid Residue |
| Arene-Arene | Furan ring | Tryptophan (Trp), Tyrosine (Tyr) |
| Hydrogen Bond | Piperazine nitrogen, Carbonyl oxygen | Aspartic Acid (Asp), Serine (Ser) |
| Hydrophobic | Isopropyl group | Valine (Val), Leucine (Leu), Isoleucine (Ile) |
This detailed analysis of binding modes and interaction fingerprints is crucial for structure-activity relationship (SAR) studies, providing a rational basis for the design of new derivatives with improved potency and selectivity.
Investigation of Molecular Interactions and Biochemical Activity in Vitro/mechanistic Focus
Enzyme Interaction Studies (In Vitro)
Research into furan-based piperazine (B1678402) compounds has primarily centered on their role as enzyme inhibitors. The core structure, combining a furan (B31954) ring with a piperazine moiety, is a recognized pharmacophore that interacts with various biological targets.
Studies on derivatives of 2-furyl(4-isopropylpiperazino)methanone indicate that compounds from this family can act as enzyme inhibitors. For instance, certain furan-piperazine derivatives have been identified as competitive inhibitors of acetylcholinesterase (AChE). This mode of inhibition suggests that the molecules compete with the native substrate (acetylcholine) for binding at the enzyme's active site.
The inhibitory potential of this chemical class has been quantified through the determination of IC₅₀ values, which measure the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While specific values for the 4-isopropyl variant are not specified in the reviewed literature, related compounds have demonstrated significant potency. For example, a derivative, 2-furyl(4-{4-[(3,5-dimethylpiperidinyl)sulfonyl]benzyl}-1-piperazinyl)methanone (designated as compound 5h), showed a notable inhibitory effect against both acetylcholinesterase and butyrylcholinesterase.
Table 1: In Vitro Cholinesterase Inhibition by a Related Furan-Piperazine Derivative
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|---|---|---|
| Compound 5h¹ | Acetylcholinesterase (AChE) | 2.91 ± 0.001 | Eserine | Acetylcholinesterase (AChE) | 0.04 ± 0.0001 |
| Compound 5h¹ | Butyrylcholinesterase (BChE) | 4.35 ± 0.004 | Eserine | Butyrylcholinesterase (BChE) | 0.85 ± 0.001 |
¹Compound 5h is 2-furyl(4-{4-[(3,5-dimethylpiperidinyl)sulfonyl]benzyl}-1-piperazinyl)methanone.
The primary enzyme targets identified for the broader class of furan-piperazine methanones are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical to the nervous system as they are responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of these enzymes is a key mechanism for treating neurodegenerative disorders. Other research into compounds with similar structures suggests that enzymes like tyrosinase could also be potential targets.
Molecular docking studies performed on related furan-piperazine derivatives have provided a theoretical basis for their enzyme-inhibiting activity. These computational analyses suggest that the binding interaction is stabilized by specific molecular contacts within the enzyme's active site.
For cholinesterase enzymes, it is proposed that:
The carbonyl group of the furan moiety may form hydrogen bonds with key amino acid residues, such as serine, within the catalytic active site of the enzyme.
The piperazine ring and its substituent (in this case, the isopropyl group) are thought to occupy other pockets within the enzyme's binding gorge, potentially interacting with the peripheral anionic site. These interactions collectively contribute to the stable binding of the ligand, preventing the substrate from accessing the catalytic site and thus inhibiting the enzyme's function.
Receptor Binding Assays (In Vitro)
While the furan-piperazine scaffold is known to interact with various biological targets, specific data from in vitro receptor binding assays for this compound are not available in the reviewed scientific literature.
There is no specific information available regarding the binding affinities (such as Kᵢ or Kₑₓ values) or selectivity of this compound for any particular receptor subtype. Research on other, structurally distinct piperazine derivatives has shown affinity for targets like sigma receptors, but these findings cannot be directly extrapolated to the compound .
In the absence of binding affinity data, no mechanistic studies characterizing this compound as a receptor agonist, antagonist, or allosteric modulator have been reported.
Investigation of Molecular Interactions and Biochemical Activity of this compound (In Vitro/Mechanistic Focus)
The in vitro biochemical profile of this compound and its structural analogs has been a subject of scientific inquiry, particularly concerning their interactions with cellular components and their biological activity against various microorganisms. This section details the available research findings on the compound's influence on cellular pathways, its potential subcellular distribution and molecular interactions, and its demonstrated efficacy against specific bacteria.
Investigation of Cellular Pathway Modulation (e.g., reporter gene assays)
As of the latest available scientific literature, no specific studies employing reporter gene assays or similar mechanistic assays to investigate the modulation of cellular pathways by this compound have been published. Reporter gene assays are valuable tools in drug discovery for their ability to monitor the activation or inhibition of specific signaling pathways through the expression of a quantifiable reporter protein. manipal.edu The absence of such data indicates a research gap in understanding the detailed molecular mechanisms through which this compound may exert any biological effects at the cellular signaling level. Future research employing techniques such as dual-luciferase reporter assays could elucidate whether this compound interacts with specific cellular pathways, for instance, those involved in inflammation or cellular stress responses. nih.gov
Analysis of Subcellular Localization and Interaction Partners
The specific subcellular localization of this compound has not been experimentally determined. However, the physicochemical properties of piperazine-containing compounds suggest they may interact with various cellular components. For instance, some platinum-based piperazine derivatives have been observed to localize within the cytoskeletal fraction of cells. nih.gov The piperazine moiety itself is a common scaffold in pharmacologically active molecules and is known to interact with proteins through hydrogen bonding or ionic interactions. acgpubs.orgnih.gov
Proteomic analysis, a powerful tool to identify protein interaction partners of a small molecule, has not been reported for this compound. nih.govnih.govresearchgate.net Such studies would be invaluable in identifying potential protein targets and understanding the compound's mechanism of action. General studies on furan and piperazine derivatives have shown they can bind to serum albumins, suggesting a potential for interaction with plasma proteins, which could influence their bioavailability and distribution. nih.gov A study on a piperazine derivative also indicated its ability to bind to G-actin and stabilize actin filaments. nih.gov
Evaluation of in vitro biological activity against specific microorganisms (e.g., antibacterial activity, without therapeutic claims)
The in vitro biological activity of derivatives of this compound has been evaluated, demonstrating notable antibacterial properties. While specific data for the 4-isopropyl derivative is limited, a study on a series of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives provides valuable insights into the antibacterial potential of this class of compounds.
A study investigating a series of 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives reported their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov The compounds were found to be effective inhibitors of bacterial growth. nih.gov The minimum inhibitory concentration (MIC) values for these derivatives were determined, with some compounds showing significant potency. For example, the derivative featuring a 2-bromobenzyl group (compound 3e in the study) exhibited a low MIC of 7.52±0.μg/mL against Salmonella typhi, which was comparable to the reference standard, ciprofloxacin (B1669076) (MIC = 7.45±0.58μg/mL). nih.gov
| Bacterial Strain | Gram Staining | MIC of 2-furyl[(4-(2-bromobenzyl))-1-piperazinyl]methanone (μg/mL) nih.gov | MIC of Ciprofloxacin (μg/mL) nih.gov |
|---|---|---|---|
| Salmonella typhi | Gram-negative | 7.52 ± 0.0 | 7.45 ± 0.58 |
| Escherichia coli | Gram-negative | Data not specified for this derivative | Data not specified |
| Pseudomonas aeruginosa | Gram-negative | Data not specified for this derivative | Data not specified |
| Bacillus subtilis | Gram-positive | Data not specified for this derivative | Data not specified |
| Staphylococcus aureus | Gram-positive | Data not specified for this derivative | Data not specified |
Currently, there is no specific published data on the in vitro antifungal activity of this compound against specific microorganisms. However, the broader classes of furan and piperazine derivatives have been investigated for their antifungal properties. manipal.edunih.govresearchgate.net For instance, certain piperazine derivatives have shown activity against Candida albicans by interfering with the yeast-to-hyphae morphological transition, a key virulence factor. nih.gov Other studies have reported the antifungal potential of piperazine-containing compounds against various fungal pathogens, including Aspergillus species. acgpubs.orgnih.gov These findings suggest that the this compound scaffold may warrant investigation for its potential antifungal effects.
Derivatization and Analogue Synthesis for Structure Function Elucidation
Design Principles for Structural Analogues of 2-FURYL(4-ISOPROPYLPIPERAZINO)METHANONE
The design of new analogues of this compound is based on established medicinal chemistry principles, dissecting the molecule into three key components for modification: the furan (B31954) ring, the piperazine (B1678402) substituent, and the methanone (B1245722) linker.
Modification of the Furan Ring (e.g., substitution patterns, ring bioisosteres)
The 2-furyl moiety is a critical aromatic element. Modifications are intended to explore the steric and electronic requirements of its binding pocket.
Substitution Patterns: The introduction of substituents on the furan ring can modulate its electronic properties and provide additional interaction points. For example, adding small electron-donating groups like a methyl group or electron-withdrawing groups such as halogens can fine-tune the ring's electron density.
Ring Bioisosteres: Replacing the furan ring with other isosteric heterocycles is a common strategy to enhance physicochemical properties or investigate alternative binding modes. researchgate.netfiveable.me Thiophene (B33073), which is similar in size and electronics, is a classic bioisostere. researchgate.net Other five-membered rings like thiazole (B1198619) or pyrazole, or six-membered rings such as pyridine, can also be used to probe the spatial and electronic tolerances of the target protein. cambridgemedchemconsulting.com
Diversification of the Piperazine Substituent (e.g., varying alkyl groups, aryl groups)
The N-isopropyl group on the piperazine ring extends into a specific area of the binding site, making its size, shape, and lipophilicity crucial for affinity. The piperazine scaffold is considered a "privileged structure" in drug discovery due to the ease with which its nitrogen atoms can be modified to improve pharmacodynamic and pharmacokinetic profiles. nih.govtandfonline.com
Varying Alkyl Groups: A systematic exploration of the size and branching of the alkyl substituent can define the optimal steric bulk for this position. Replacing the isopropyl group with smaller (e.g., ethyl) or larger (e.g., isobutyl, cyclohexyl) alkyl groups can reveal the dimensions of the corresponding hydrophobic pocket.
Introducing Aryl Groups: Incorporating aryl or heteroaryl groups can introduce favorable pi-stacking or other specific interactions, potentially leading to increased potency and selectivity.
Exploration of Methanone Linker Modifications
The carbonyl group of the methanone linker is a key hydrogen bond acceptor. While often conserved, some modifications can be explored.
Linker Homologation: Inserting a methylene (B1212753) group (-(CH2)n-) between the furan and the carbonyl could alter the distance and orientation between the furan and piperazine moieties, potentially enabling a better fit within the binding site.
Carbonyl Bioisosteres: In some instances, the carbonyl group can be replaced by other groups capable of accepting hydrogen bonds, such as a sulfone (SO2). This, however, represents a more significant structural change.
Synthetic Routes to Key Analogues
The synthesis of analogues of this compound typically follows a convergent approach centered on forming the central amide bond. The most common method is the acylation of a substituted piperazine with a furan-derived acylating agent. researchgate.net
A primary synthetic route involves the reaction of 2-furoyl chloride with the appropriate substituted piperazine, for instance, 1-isopropylpiperazine. This reaction is often carried out in the presence of a base like potassium carbonate to neutralize the hydrochloric acid produced. scielo.br
To create analogues, this synthesis can be varied:
Furan Ring Analogues: Substituted or bioisosteric furoyl chlorides (e.g., 5-methyl-2-furoyl chloride, thiophene-2-carbonyl chloride) can be used as starting materials.
Piperazine Analogues: Commercially available or synthetically prepared N-substituted piperazines (e.g., 1-ethylpiperazine, 1-cyclohexylpiperazine) can be used in the acylation step. researchgate.net
Comparative Analysis of Analogues: Structure-Function Relationships at the Molecular Level
By synthesizing and assessing a library of analogues, a detailed understanding of the structure-function relationship can be established. Data from in vitro binding or functional assays allow for a direct comparison of how structural modifications affect biological activity.
For instance, a hypothetical study might produce the following data, demonstrating the impact of modifying the N-substituent on the piperazine ring.
| Compound | R Group (Piperazine N4-Substituent) | Relative Binding Affinity (%) |
|---|---|---|
| Analogue 1 | -H | 15 |
| Analogue 2 | -CH3 (Methyl) | 45 |
| Analogue 3 | -CH2CH3 (Ethyl) | 78 |
| This compound | -CH(CH3)2 (Isopropyl) | 100 |
| Analogue 4 | -CH2CH(CH3)2 (Isobutyl) | 85 |
| Analogue 5 | -c-C6H11 (Cyclohexyl) | 92 |
| Analogue 6 | -C(CH3)3 (tert-Butyl) | 30 |
A specific hydrophobic pocket appears to accommodate the N-substituent.
Biological activity increases from an unsubstituted (Analogue 1) to small alkyl groups (Analogue 2, 3), with the isopropyl group showing the highest activity. This points to an optimal size and shape for the substituent to fit within the pocket.
The slight decrease in affinity for the larger isobutyl group (Analogue 4) and the significant drop for the bulky tert-butyl group (Analogue 6) suggest a steric hindrance, defining the upper size limit of the hydrophobic pocket.
The high affinity of the cyclohexyl group (Analogue 5) indicates that a cyclic, conformationally restricted substituent is well-tolerated and may offer a better fit than a more flexible acyclic group of a similar size.
Similarly, modifications to the furan ring would offer insights into the electronic and steric requirements of the aromatic binding region, guiding further optimization.
Potential Applications in Advanced Chemical Systems and Research Tools
Role as Synthetic Intermediates for Complex Molecules
The furan (B31954) and piperazine (B1678402) rings are established building blocks in organic synthesis, valued for their versatile reactivity. Furan itself is a highly flexible synthon, capable of participating in a wide array of chemical transformations. acs.org Its relatively low resonance energy compared to other aromatic heterocycles allows it to undergo dearomatization reactions under mild conditions, making it a valuable precursor to a variety of other molecular structures. acs.org For instance, the furan ring can be hydrolyzed to yield 1,4-dicarbonyl compounds, a functionality that is otherwise challenging to synthesize directly. acs.org Furthermore, furan derivatives can serve as precursors for the synthesis of other cyclic systems such as tetrahydrofurans, pyrans, and cycloheptenes. acs.org
The piperazine moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. rsc.orgsemanticscholar.orgnih.gov The secondary amine in the piperazine ring can be readily functionalized, allowing for the construction of a diverse library of molecules with varied properties. researchgate.netnih.gov This adaptability makes piperazine derivatives valuable starting materials for the synthesis of more complex molecules, including those with therapeutic potential. rsc.orgsemanticscholar.orgnih.govresearchgate.netnih.govbiointerfaceresearch.com
In this context, 2-furyl(4-isopropylpiperazino)methanone could serve as a bifunctional synthetic intermediate. The furan ring offers a site for cycloaddition reactions or ring-opening/rearrangement to introduce further complexity. The piperazine nitrogen, already substituted with an isopropyl group, could potentially be further functionalized, or the entire acylpiperazine unit could be modified. For example, the synthesis of various furan-2-carboxamides has been explored for their biological activities, demonstrating the utility of the furan-2-carbonyl moiety as a starting point for creating more elaborate structures. nih.gov Similarly, piperazine derivatives have been utilized as starting reagents for the synthesis of more complex heterocyclic systems, such as piperazine-containing dihydrofurans. semanticscholar.orgnih.gov
While direct examples of this compound being used as a synthetic intermediate for more complex molecules are not prominent in the literature, its structural components suggest a significant potential for such applications.
Use as Chemical Probes for Biochemical Pathway Elucidation
Chemical probes are small molecules designed to selectively interact with a specific protein or biomolecule, enabling the study of its function in biological systems. nih.gov The development of effective chemical probes is crucial for target validation and understanding complex biochemical pathways. nih.govresearchgate.net
While there is no direct evidence of this compound being employed as a chemical probe, its structural features are present in molecules designed for such purposes. For instance, fluorescently labeled analogs of TAK-779, a compound containing a piperidine (B6355638) ring (a close relative of piperazine), have been synthesized to probe its interaction with the chemokine receptor CCR5. nih.gov This highlights the principle of modifying heterocyclic scaffolds to create tools for biological investigation. nih.gov
Derivatives of the closely related 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone have been shown to be inhibitors of enzymes like acetyl- and butyrylcholinesterase. scielo.br While this research was primarily aimed at therapeutic applications, such inhibitor scaffolds could, in principle, be adapted for use as chemical probes. By incorporating a reporter tag (e.g., a fluorescent group or a biotin (B1667282) moiety), these molecules could be used to visualize the localization of their target enzymes within cells or to isolate and identify binding partners.
However, the design of a successful chemical probe requires high selectivity for its intended target to avoid misleading results. nih.gov Significant research would be necessary to determine if this compound or its derivatives possess the required specificity to be useful for elucidating biochemical pathways.
Applications in Materials Science
Furan-based compounds are increasingly being explored as renewable building blocks for the synthesis of advanced polymers and materials. technoscienceacademy.comwiley-vch.de The furan ring can be derived from biomass sources like furfural (B47365) and 5-hydroxymethylfurfural, making it an attractive component for sustainable materials. wiley-vch.deresearchgate.net
One of the most significant reactions of furans in polymer chemistry is the Diels-Alder reaction with maleimides. wiley-vch.deresearchgate.net This reaction is thermally reversible, which allows for the creation of self-healing and recyclable crosslinked polymer networks. researchgate.net Furan-functionalized polymers have been synthesized for a variety of applications, including targeted drug delivery systems. nih.gov Furthermore, furan units can be incorporated into the backbones of conjugated polymers, leading to materials with interesting electronic and optical properties that could be tuned for specific applications. rsc.org The enzymatic polymerization of furan-based monomers is also an emerging field, offering a green route to polyesters and other polymers. rsc.org
While the direct incorporation of this compound into a polymer has not been reported, it is conceivable that it could be functionalized to act as a monomer. For example, if a polymerizable group were introduced onto the furan ring or the isopropyl group, the molecule could be integrated into a polymer chain. The piperazine moiety could also be of interest, as piperazines have been used in the construction of metal-organic frameworks (MOFs) and other polymers. rsc.orgresearchgate.net The presence of the furan and piperazine groups could impart specific properties to the resulting material, such as altered thermal stability, solubility, or the ability to coordinate metal ions.
Table of Furan-Based Polymer Research
| Research Area | Key Findings | Potential Relevance |
|---|---|---|
| Furan-Maleimide Diels-Alder Chemistry | Creates thermally reversible crosslinked polymers. wiley-vch.deresearchgate.net | Could be used to create self-healing materials if the title compound is appropriately functionalized. |
| Furan-Functionalized Copolymers | Used for targeted drug delivery. nih.gov | The piperazine moiety could add another layer of functionality for drug conjugation or targeting. |
| Furan-Based Conjugated Polymers | Exhibit tunable bandgaps for biomedical applications. rsc.org | Potential for creating novel electronic materials. |
Contribution to Catalyst Design or Supporting Ligand Development
Piperazine derivatives have been successfully incorporated into various ligand architectures, including macrocyclic ligands that can encapsulate a metal ion and enhance the stability of the resulting complex. nih.govnih.gov Such stable complexes are often desirable in catalyst design to prevent ligand dissociation and catalyst deactivation. nih.gov Piperazine-based ligands can form both monometallic and bimetallic complexes, offering a range of possibilities for creating novel catalytic systems. biointerfaceresearch.com
Given this background, this compound could potentially act as a ligand for a transition metal catalyst. The nitrogen atoms of the piperazine ring and the oxygen atom of the furan ring could all potentially coordinate to a metal center. The isopropyl group provides steric bulk, which could influence the selectivity of a catalytic process. While there are no specific reports of this compound being used in catalyst design, the general utility of piperazine derivatives as ligands suggests this as a plausible area of application. rsc.orgresearchgate.netbiointerfaceresearch.comnih.govnih.gov Additionally, the development of new catalysts for the C-H functionalization of the furan ring itself is an active area of research, highlighting the importance of ligand design in furan chemistry. nih.gov
Table of Compound Names
| Compound Name |
|---|
| This compound |
| 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone |
| TAK-779 |
| Furfural |
Advanced Analytical Methodologies for Purity and Quantitative Analysis
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Quantification
Chromatographic methods are the cornerstone of pharmaceutical analysis, offering high-resolution separation and sensitive detection for purity assessment and quantification.
For the analysis of related piperazine (B1678402) derivatives, methods have been developed that could be adapted. For instance, a study on other piperazine derivatives utilized an HPLC-DAD system, achieving separation in under 9 minutes with limits of quantification ranging from 0.125 to 0.5 µg/ml. researchgate.net Another approach for piperazine, which lacks a strong chromophore, involved pre-column derivatization with agents like dansyl chloride or 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to enhance UV or fluorescence detection, a strategy that could be employed if higher sensitivity is required. jocpr.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the direct analysis of 2-FURYL(4-ISOPROPYLPIPERAZINO)METHANONE by GC-MS might be possible, derivatization is often necessary for piperazine-containing compounds to improve their volatility and chromatographic behavior. daneshyari.comscholars.direct A common derivatization procedure involves silylation or acylation. daneshyari.com GC-MS provides not only quantitative data but also structural information from the mass spectra of the analyte and any impurities, aiding in their identification. researchgate.netunodc.org For example, a GC-MS method for the simultaneous quantification of two other piperazine drugs was developed with limits of detection in the low µg/mL range in various biological matrices. scholars.direct
Table 1: Hypothetical HPLC and GC-MS Parameters for Analysis of this compound
| Parameter | HPLC Method | GC-MS Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | HP-5MS, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 3.0) | Helium |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | Mass Spectrometry (EI mode) |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Oven Temperature Program | Isocratic | 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Derivatization | Not typically required | Potentially silylation (e.g., with BSTFA) |
Chiral Separation Techniques for Enantiomeric Purity
Since this compound possesses a chiral center, it is crucial to separate and quantify its enantiomers, as they may exhibit different pharmacological and toxicological profiles. Chiral chromatography is the most common approach for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) , utilizing a chiral stationary phase (CSP), is the gold standard for enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including heterocyclic drugs. nih.govscilit.com The choice of mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical for achieving optimal separation. rsc.org The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. nih.gov For some antihistamine drugs with chiral centers, baseline separation was achieved using Chiralpak IA and Chiralpak ID columns. rsc.org
Capillary Electrophoresis (CE) offers an alternative with high separation efficiency and low sample consumption. nih.gov In chiral CE, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the background electrolyte. mdpi.com This forms diastereomeric inclusion complexes with the enantiomers, which then migrate at different velocities under the applied electric field.
Table 2: Potential Chiral Separation Parameters
| Parameter | Chiral HPLC |
| Chiral Stationary Phase | Cellulose or Amylose-based (e.g., Chiralpak® AD-H) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV or Circular Dichroism (CD) |
Thermal Analysis (e.g., TGA, DSC) for Phase Transitions and Stability
Thermal analysis techniques are vital for characterizing the physicochemical properties of a solid-state compound, including its thermal stability, melting point, and polymorphism.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. tainstruments.com A TGA thermogram of this compound would reveal its decomposition temperature and any mass loss associated with desolvation or degradation. Studies on the thermal degradation of piperazine and its analogs have shown that the ring structure is relatively stable, with decomposition often occurring at elevated temperatures. researchgate.netutexas.edu For instance, piperazine itself shows significant thermal stability. utexas.eduresearchgate.net
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. nih.gov A DSC thermogram provides information on melting point, glass transitions, and polymorphic phase transitions. nih.gov For a crystalline compound like this compound, a sharp endothermic peak would indicate its melting point. The presence of multiple melting peaks could suggest the existence of different polymorphic forms, which is critical information for pharmaceutical development.
Table 3: Expected Thermal Analysis Data for a Crystalline Pharmaceutical Compound
| Technique | Information Obtained |
| TGA | Onset of decomposition, residual mass, presence of solvates. |
| DSC | Melting point, enthalpy of fusion, glass transition (for amorphous content), polymorphic transitions. |
Advanced Microscopic Techniques for Solid-State Characterization
Microscopic techniques provide visual information about the solid-state properties of a drug substance, such as particle size, morphology, and crystal habit.
Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of a sample. thesolubilitycompany.com SEM analysis of this compound powder would reveal the shape, size distribution, and surface characteristics of its particles. nanoscience.com This information is crucial as these properties can influence bulk characteristics like flowability and dissolution rate.
Transmission Electron Microscopy (TEM) can provide even higher resolution images, allowing for the visualization of the internal structure and crystal lattice of the material. nih.govnih.gov While organic pharmaceutical crystals can be sensitive to the electron beam, low-dose HRTEM techniques can be employed to minimize damage and obtain detailed information about crystallinity and the presence of defects. nih.govwhiterose.ac.uk
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways
The synthesis of 2-furyl(piperazinyl)methanone derivatives has been documented, providing a foundation for future synthetic explorations. One established method involves the reaction of furyl(-1-piperazinyl)methanone with various aralkyl halides in the presence of a base like lithium hydride in N,N-dimethylformamide (DMF). Another approach utilizes potassium carbonate in acetonitrile (B52724) to facilitate the reaction between 2-furyl(1-piperazinyl)methanone and substituted benzyl (B1604629) bromides. scielo.br
Future research could focus on developing more efficient, sustainable, and diverse synthetic routes to 2-FURYL(4-ISOPROPYLPIPERAZINO)METHANONE and its analogues. This could include:
Green Chemistry Approaches: Investigating the use of greener solvents and catalysts to minimize the environmental impact of the synthesis. For instance, exploring photoredox catalysis could offer a more sustainable method for C-H functionalization of the piperazine (B1678402) ring. mdpi.com
Flow Chemistry: The transition from batch to continuous flow conditions could offer better control over reaction parameters, potentially improving yield and purity while enhancing safety. mdpi.com
Diversity-Oriented Synthesis: Developing synthetic strategies that allow for the rapid generation of a library of derivatives with varied substituents on both the furan (B31954) and piperazine rings. This would be invaluable for structure-activity relationship studies.
Deeper Mechanistic Understanding of Molecular Interactions
Derivatives of 2-furyl(piperazinyl)methanone have shown biological activity, including enzyme inhibition. For example, certain sulfonylated derivatives have demonstrated inhibitory effects against acetylcholinesterase and butyrylcholinesterase. scielo.br Understanding the precise molecular interactions that underpin these activities is a crucial area for future research.
Key research questions to address include:
Target Identification and Validation: For any observed biological effect, identifying the specific molecular target (e.g., enzyme, receptor) is paramount.
Binding Site Characterization: Utilizing techniques such as X-ray crystallography, NMR spectroscopy, and computational docking studies to elucidate the specific binding mode of this compound within its target's active site. This would reveal key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Kinetic and Thermodynamic Studies: Performing detailed enzyme kinetics to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and using techniques like isothermal titration calorimetry to understand the thermodynamics of binding.
A study on phenyl(piperazin-1-yl)methanone derivatives as monoacylglycerol lipase (B570770) (MAGL) inhibitors successfully used a virtual screening protocol based on a fingerprint-driven consensus docking approach to identify a novel inhibitor. nih.govnih.gov A similar approach could be applied to this compound to understand its potential interactions with various biological targets. nih.govnih.gov
Development of Predictive Models for Structure-Property Relationships
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools in modern drug discovery and materials science. For the furan-piperazine class of compounds, developing robust predictive models could significantly accelerate the discovery of new molecules with desired properties.
Future research in this area should focus on:
Building Comprehensive Datasets: Systematically synthesizing and testing a diverse library of 2-furyl(piperazinyl)methanone derivatives to generate high-quality data for model building.
Advanced Molecular Descriptors: Moving beyond simple 2D descriptors to incorporate 3D and quantum chemical descriptors that can more accurately capture the nuances of molecular structure and conformation.
Machine Learning and Artificial Intelligence: Employing advanced machine learning algorithms, such as deep neural networks and support vector machines, to build highly predictive QSAR/QSPR models. These models could predict various properties, including biological activity, solubility, and metabolic stability.
Integration with High-Throughput Screening Technologies for Academic Discovery
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds against a specific biological target. nih.gov While there is no specific report of this compound being used in HTS campaigns, its structural motifs are present in many compound libraries.
Future academic discovery efforts could involve:
Inclusion in Screening Libraries: Synthesizing this compound and a focused library of its derivatives for inclusion in academic and institutional screening decks.
Virtual High-Throughput Screening (vHTS): Using computational models of the compound to screen it against virtual libraries of biological targets. This can be a cost-effective way to identify potential new activities for the molecule. A study on phenyl(piperazin-1-yl)methanone derivatives utilized a virtual screening protocol to identify a novel inhibitor of monoacylglycerol lipase (MAGL). nih.govnih.gov
Development of Novel Assay Formats: Designing and validating new HTS assays specifically tailored to identify compounds that modulate targets of interest for the furan-piperazine scaffold.
Role in Advancing Fundamental Organic and Medicinal Chemistry Concepts
The study of this compound and its derivatives can contribute to a deeper understanding of fundamental concepts in chemistry.
Privileged Scaffolds: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds and its ability to modulate physicochemical properties like solubility. jocpr.com Similarly, the furan ring is a key heterocyclic motif with diverse pharmacological activities. utripoli.edu.ly Studying how the combination of these two scaffolds in a single molecule influences its properties can provide valuable insights for rational drug design.
Structure-Conformation Relationships: Investigating how the substitution pattern, particularly the isopropyl group on the piperazine ring, influences the conformational flexibility of the molecule and how this, in turn, affects its biological activity.
Bioisosteric Replacements: The furan and piperazine moieties can serve as bioisosteres for other chemical groups. For instance, the thiophene (B33073) ring has been used as a replacement for the furan ring in some anticancer compounds to enhance their biological properties. nih.gov Systematic studies on such replacements in the context of the 2-furyl-piperazino-methanone scaffold could provide a clearer understanding of the structural requirements for specific biological activities.
Q & A
Q. What are the established synthesis pathways for 2-furyl(4-isopropylpiperazino)methanone, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves activating 2-furoyl chloride with 4-isopropylpiperazine under anhydrous conditions in acetonitrile, using potassium carbonate as a base to facilitate deprotonation . Temperature control (reflux at ~80°C) and inert atmospheres (e.g., nitrogen) are critical to prevent side reactions. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients to achieve >95% purity. Yield optimization (60–75%) depends on stoichiometric ratios and solvent selection, with polar aprotic solvents like DMF enhancing reactivity but requiring careful removal during workup .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the connectivity of the furyl and piperazine moieties, with key signals at δ 7.6–8.1 ppm (furan protons) and δ 2.5–3.5 ppm (piperazine methyl and isopropyl groups) . Mass spectrometry (ESI-MS or HRMS) validates molecular weight (e.g., [M+H]+ at m/z 277.2). Infrared spectroscopy (IR) identifies carbonyl stretching frequencies (~1650–1700 cm⁻¹) and aromatic C-H bonds. Purity is confirmed via HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water mobile phases .
Q. How does the compound’s solubility profile impact experimental design in pharmacological studies?
The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited aqueous solubility (<0.1 mg/mL), necessitating formulation with co-solvents like cyclodextrins or surfactants for in vitro assays . For cell-based studies, stock solutions in DMSO (<0.1% v/v) are recommended to avoid cytotoxicity. Solubility can be predicted computationally using Hansen solubility parameters or molecular dynamics simulations .
Advanced Research Questions
Q. What evidence supports the compound’s inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)?
Derivatives of this compound demonstrate competitive inhibition of AChE and BChE, with IC₅₀ values ranging from 2.91 μM (AChE) to 4.35 μM (BChE) in enzyme kinetics assays . Molecular docking reveals hydrogen bonding between the furyl carbonyl and catalytic serine residues (e.g., Ser203 in AChE), while the isopropylpiperazine group occupies the peripheral anionic site. Comparative studies with donepezil (IC₅₀ = 0.04 μM for AChE) highlight the need for structural optimization to enhance potency .
Q. How do structural modifications (e.g., sulfonyl or thienyl substitutions) alter biological activity and selectivity?
Introducing sulfonyl groups at the benzyl position (e.g., 4-[(4-nitrophenyl)sulfonyl] derivatives) enhances antimicrobial activity (MIC = 4–8 μg/mL against S. aureus and E. coli) by increasing membrane permeability . Thienyl analogs exhibit improved neuroprotective effects in oxidative stress models (e.g., 30% reduction in ROS at 10 μM) due to enhanced electron delocalization . Structure-activity relationship (SAR) studies suggest that bulkier substituents on the piperazine ring reduce cytotoxicity (e.g., hemolytic activity <5% at 100 μM) .
Q. What contradictions exist in reported toxicity data, and how can they be resolved methodologically?
Discrepancies in toxicity profiles arise from variations in assay conditions. For example, murine LD₅₀ values range from 500 mg/kg (intraperitoneal) to >1000 mg/kg (oral), likely due to differences in metabolic activation . Ames tests show conflicting mutagenicity data (negative in S. typhimurium TA100 but positive in TA98), suggesting frameshift-specific genotoxicity . Standardized protocols (OECD guidelines) and metabolomic profiling (e.g., CYP450 inhibition assays) are recommended to reconcile these findings .
Q. How can computational methods guide the optimization of pharmacokinetic properties?
In silico ADMET predictions using SwissADME or ADMETLab2.0 indicate moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4-mediated metabolism . Molecular dynamics simulations (e.g., GROMACS) reveal that replacing the isopropyl group with a trifluoromethyl moiety improves metabolic stability (t₁/₂ increased from 2.1 to 4.8 hours in human liver microsomes) . QSAR models further correlate logP values (2.5–3.5) with reduced renal clearance .
Methodological Considerations
- Contradictory Data Analysis : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
- Synthetic Optimization : Employ design of experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst) for scalable synthesis .
- Toxicity Mitigation : Use prodrug strategies (e.g., esterification of the carbonyl group) to reduce off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
